molecular formula C8H7ClF3N B151091 2-Chloro-3-(trifluoromethyl)benzylamine CAS No. 39226-96-5

2-Chloro-3-(trifluoromethyl)benzylamine

Cat. No.: B151091
CAS No.: 39226-96-5
M. Wt: 209.59 g/mol
InChI Key: GRFVQNWTQVWNBY-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)benzylamine is a useful research compound. Its molecular formula is C8H7ClF3N and its molecular weight is 209.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

2-Chloro-3-(trifluoromethyl)benzylamine is utilized in various catalytic processes. For instance, it plays a role in the Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, a method crucial for medicinal chemistry (Miura et al., 2013). Additionally, it's used in cyclopalladation reactions involving benzylamines, yielding complexes with potential in various chemical transformations (Fuchita et al., 1995).

Radioligand and Imaging Applications

The compound plays a significant role in the synthesis of novel radioligands, such as [18F]IUR-1601, which is synthesized using this compound. This radioligand is used for biological evaluations and imaging studies, demonstrating its utility in medical and biochemical research (Gao et al., 2018).

Material Science Applications

In material science, this compound has been used in the modification of perovskite films for solar cells. It acts as a surface passivation molecule, enhancing the moisture-resistance and electronic properties of the perovskites, thereby improving the efficiency and stability of solar cells (Wang et al., 2016).

Chemical Synthesis

This compound is significant in chemical synthesis, where it is used as a building block for various organic compounds. For example, it is involved in the synthesis of benzo[c]coumarin derivatives via annulation reactions (Sosnovskikh et al., 2016), and in the synthesis of benzylamines via iron-catalyzed amination of benzyl alcohols (Yan et al., 2016).

Medical Chemistry

The compound finds applications in medical chemistry for the synthesis of pharmaceutical compounds. For instance, it is used in the synthesis of benzylamine supported platinum(IV) complexes with potential anticancer activities (Ameta et al., 2013).

Biochemistry

This compound is also instrumental in biochemical studies. It is used in the synthesis of compounds that demonstrate dopaminergic activity, contributing to research in neuroscience and pharmacology (Pfeiffer et al., 1982).

Safety and Hazards

  • Precautions : Avoid inhalation of dust/mist, wash skin thoroughly after handling, wear protective gloves/eyewear/face protection, and seek medical attention if exposed .

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of 6-substituted purines , suggesting potential interactions with purine-related pathways.

Biochemical Pathways

, the compound’s potential role in the synthesis of 6-substituted purines suggests it may influence purine metabolism or related pathways.

Pharmacokinetics

Its physical properties, such as its solid state and solubility in methanol , may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given its potential role in the synthesis of 6-substituted purines , it may influence cellular processes regulated by these molecules, such as DNA replication, signal transduction, or energy metabolism.

Action Environment

The action, efficacy, and stability of 2-Chloro-3-(trifluoromethyl)benzylamine may be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at ambient temperature under inert gas Its efficacy and action could also be influenced by the pH, ionic strength, and presence of other molecules in its environment

Properties

IUPAC Name

[2-chloro-3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFVQNWTQVWNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70411306
Record name 1-[2-Chloro-3-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39226-96-5
Record name 1-[2-Chloro-3-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-(trifluoromethyl)benzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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